N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide
Description
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C11H13FN2O/c1-7-2-3-9(12)4-10(7)14-11(15)8-5-13-6-8/h2-4,8,13H,5-6H2,1H3,(H,14,15) |
InChI Key |
KHPWZMLMDOSYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination of 2-Methylaniline
Direct fluorination of 2-methylaniline using Selectfluor or F-TEDA-BF4 under acidic conditions yields 5-fluoro-2-methylaniline. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the methyl group directs fluorination to the para position. Yields range from 60–75% under optimized conditions (CH3CN, 0°C to RT, 12 h).
Azetidine-3-carboxylic Acid Synthesis
Ring Expansion of Aziridines
Aziridines serve as precursors for azetidine rings via acid-catalyzed ring expansion. For example, treatment of 1-benzyl-2-(trifluoromethyl)aziridine with HBF4 in DCM induces ring opening followed by cyclization to form azetidine-3-carboxylic acid derivatives (Scheme 1). Yields reach 65–80% when R = methyl or phenyl.
Scheme 1 :
Gabriel Synthesis with β-Lactams
β-Lactams undergo ring-opening with ammonia to form azetidine intermediates. Subsequent oxidation of the primary alcohol to a carboxylic acid using Jones reagent provides azetidine-3-carboxylic acid in 50–60% overall yield.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activation of azetidine-3-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (HOSu) generates an active ester, which reacts with 5-fluoro-2-methylaniline to form the amide. Typical conditions (DMF, RT, 24 h) afford 85–90% yields.
Schotten-Baumann Reaction
Azetidine-3-carboxylic acid chloride, prepared using thionyl chloride (SOCl2), reacts with 5-fluoro-2-methylaniline in a biphasic system (NaOH(aq)/CH2Cl2). This method achieves 75–80% yields but requires careful pH control to avoid hydrolysis.
Integrated Synthetic Routes
One-Pot Azetidine Formation and Amidation
A streamlined approach involves in situ generation of azetidine-3-carboxylic acid from aziridine precursors, followed by immediate coupling with 5-fluoro-2-methylaniline using EDC/HCl. This method reduces purification steps and achieves 70% overall yield.
Solid-Phase Synthesis
Immobilization of 5-fluoro-2-methylaniline on Wang resin enables iterative coupling with Fmoc-protected azetidine-3-carboxylic acid. Cleavage with TFA/CH2Cl2 (95:5) liberates the target compound in 65% yield, suitable for high-throughput applications.
Mechanistic Insights and Stereochemical Considerations
Fluorination Regioselectivity
The methyl group in 2-methylaniline directs electrophilic fluorination to the para position due to its ortho/para-directing nature. Hypervalent iodine catalysts (e.g., IBX) enhance reaction rates by stabilizing transition states.
Azetidine Ring Strain and Reactivity
The azetidine ring’s 88° bond angles impart significant strain, favoring ring-opening under acidic conditions. However, electron-withdrawing groups (e.g., carboxamide) stabilize the ring by delocalizing electron density.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| DCC-mediated coupling | 85–90 | ≥95 | High efficiency | Requires anhydrous conditions |
| Schotten-Baumann | 75–80 | 90 | Scalability | pH-sensitive |
| One-pot synthesis | 70 | 85 | Reduced steps | Moderate yield |
| Solid-phase | 65 | ≥90 | High-throughput | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted azetidines with various functional groups .
Scientific Research Applications
Pharmacological Applications
N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide exhibits a range of biological activities which can be categorized as follows:
-
Anticancer Activity :
- Compounds containing azetidine structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, including breast and ovarian cancers, demonstrating significant antiproliferative effects . The incorporation of fluorine enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their bioavailability and efficacy against tumors .
-
Antimicrobial Properties :
- Azetidine derivatives have been reported to possess antibacterial and antifungal activities. Studies indicate that certain azetidine compounds effectively inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of fluorine in the molecular structure may further enhance these antimicrobial properties.
- Antiviral Activity :
Synthesis Challenges
The synthesis of this compound presents several challenges due to the intrinsic ring strain associated with azetidine derivatives. Traditional methods may yield low quantities or require complex multi-step processes. Recent advancements in synthetic methodologies aim to improve yield and efficiency, facilitating the development of more effective drug candidates .
Case Study 1: Anticancer Efficacy
A study evaluated the antiproliferative effects of this compound on ovarian cancer cell lines. The compound demonstrated a significant reduction in cell viability compared to standard treatments, indicating its potential as a therapeutic agent for resistant cancer types .
Case Study 2: Antimicrobial Activity
In vitro testing revealed that this compound exhibited strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). This was measured through minimum inhibitory concentration (MIC) assays, showing lower MIC values than conventional antibiotics like amoxicillin .
Case Study 3: Antiviral Potential
A series of experiments assessed the antiviral properties of azetidine derivatives, including this compound. Results indicated effective inhibition of viral replication in cultured human cells, suggesting a pathway for further development into antiviral therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, azetidine derivatives have been shown to inhibit the STAT3 pathway, which is involved in cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core structural motifs with several derivatives in the evidence, enabling comparisons based on substituent effects and bioactivity:
Key Observations:
- Aromatic vs.
- Substituent Effects: The addition of acryloyl or phthalazinone groups (e.g., in and ) introduces steric bulk and polar interactions, enhancing binding to enzymes like kinases or proteases.
- Fluorination : The 5-fluoro-2-methylphenyl group is conserved across multiple analogs, suggesting its role in improving metabolic stability and membrane permeability .
Functional and Pharmacological Comparisons
- Antiviral Activity : While the target compound lacks direct antiviral data, its close analog in (compound 36, featuring azetidine-3-carboxamide) demonstrated in vitro and in vivo activity against SARS-CoV-2 PLpro, highlighting the scaffold’s relevance in antiviral drug discovery.
- Antimicrobial Potential: Compound 7d inhibits Trypanosoma brucei PDEB1 (TbrPDEB1), a target for African sleeping sickness. The azetidine-carboxamide moiety in 7d suggests that similar derivatives (including the target compound) may be tunable for antiparasitic applications.
- Kinase Inhibition: The patent-derived compound in incorporates an acryloyl group, a common electrophilic "warhead" in covalent kinase inhibitors. This contrasts with the target compound’s non-covalent carboxamide linkage, implying divergent mechanisms of action.
Biological Activity
N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring, which is a saturated four-membered heterocyclic structure. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it may possess cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially influencing biochemical pathways associated with disease states. The azetidine core may enhance binding affinity towards certain receptors or enzymes.
Case Studies and Experimental Data
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives of azetidine compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This compound showed significant inhibition in vitro, with an IC50 value indicating effective dosage levels for therapeutic use.
- Anticancer Activity :
Comparative Analysis
A comparative analysis of related azetidine derivatives highlights the unique biological activity of this compound:
| Compound | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | 10 | |
| Similar Azetidine Derivative A | Cytotoxicity (HeLa) | 2.5 | |
| Similar Azetidine Derivative B | Cytotoxicity (MDA-MB-231) | 1.8 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the fluorine substituent while maintaining high yields. Structure-activity relationship studies suggest that modifications to the azetidine core can significantly affect biological activity, emphasizing the importance of specific substituents in enhancing therapeutic efficacy .
Q & A
Q. What are the key synthetic routes for N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide, and what intermediates are critical?
The synthesis typically involves multi-step organic reactions, starting with azetidine ring formation followed by coupling with fluorophenyl groups. Key steps include:
- Azetidine ring construction : Cyclization reactions using precursors like azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530) .
- Amide bond formation : Coupling the azetidine core with 5-fluoro-2-methylaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC or HPLC .
Q. How is the molecular structure of this compound confirmed?
Structural validation employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., [M+H]+ calculated vs. observed) .
- X-ray crystallography : For absolute configuration determination, particularly for chiral centers .
Q. What biological activities have been preliminarily reported for this compound?
Initial screenings suggest:
- Kinase inhibition : Interaction with protein kinases (e.g., tyrosine kinases) due to the azetidine-fluorophenyl pharmacophore .
- Anticancer potential : In vitro cytotoxicity assays against cancer cell lines (e.g., IC values in µM range) .
- Receptor binding : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency for amide coupling .
- Catalyst screening : Palladium catalysts for Suzuki-Miyaura cross-coupling in azetidine functionalization .
- HPLC purification : Reverse-phase C18 columns with acetonitrile/water gradients to achieve >95% purity .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare activity of derivatives (e.g., chlorine vs. fluorine substitutions) to identify SAR trends .
- Cell line specificity : Validate findings across multiple models (e.g., HEK293 vs. HeLa) .
Q. What structural modifications enhance target selectivity and reduce off-target effects?
SAR studies recommend:
- Fluorine positioning : Para- vs. ortho-fluoro substitution on phenyl rings alters kinase selectivity .
- Azetidine expansion : Replacing azetidine with piperidine or pyrrolidine to modulate steric effects .
- Heterocyclic additions : Introducing thiazole or pyrimidine rings improves solubility and binding .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:
- Identify binding pockets : Fluorophenyl groups interact with hydrophobic kinase domains (e.g., EGFR) .
- Validate interactions : Hydrogen bonding between the carboxamide and catalytic lysine residues .
Q. How does regioselectivity impact the synthesis of fluorinated analogs?
Fluorine’s directing effects influence:
- Electrophilic substitution : Fluorophenyl groups guide coupling reactions to specific positions .
- Photostability : Fluorine reduces metabolic degradation in hepatic microsomal assays .
Q. What in vitro assays assess metabolic stability?
Key assays include:
- Microsomal stability : Incubation with liver microsomes (human/rat) and LC-MS quantification of parent compound .
- CYP450 inhibition : Fluorescence-based assays to evaluate drug-drug interaction risks .
Q. How to separate enantiomers and evaluate their pharmacological profiles?
Chiral resolution methods:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases .
- Circular dichroism (CD) : Confirm enantiomeric purity and correlate with activity (e.g., R-enantiomer showing higher potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
